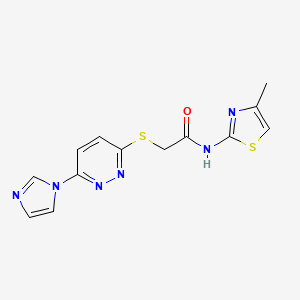

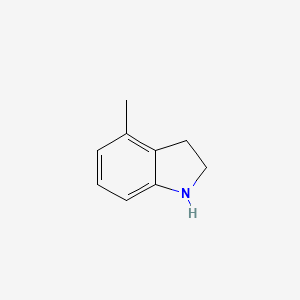

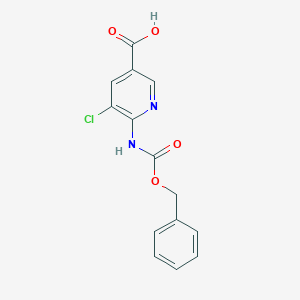

![molecular formula C19H16N4O2 B2615609 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170091-92-5](/img/structure/B2615609.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a Protease class compound with a molecular weight of 473.47 and a molecular formula of C29H19N3O4 . It is a derivative of benzoxazole, a heterocyclic compound that plays an essential role in medicinal chemistry .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves reactions between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The synthesis of these compounds involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation .

Molecular Structure Analysis

The structure of benzoxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions allow these compounds to engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Chemical Reactions Analysis

Benzoxazole derivatives are known for their potential therapeutic agents, including various enzyme inhibitors . They have been used in the synthesis of HIV protease inhibitors and have shown inhibitory activity against mammary carcinoma cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, some compounds have been reported to have a yield of 82% and a melting range of 270-280°C .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiproliferative Activities : Research into benzamides and pyrazole carboxamides, similar in structure to N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide, has shown significant potential in anticancer therapy. For instance, compounds synthesized with the pyrazole nucleus have demonstrated antiproliferative activity against human lung carcinoma cells, with mechanisms involving the activation of intrinsic apoptotic pathways and TRAIL-inducing death pathways (Raffa et al., 2019). This indicates a potential application of similar compounds in cancer treatment through apoptosis induction and death receptor modulation.

Antibacterial Agents : Novel analogs containing the benzothiazolyl substituted pyrazol-5-ones, which share a structural resemblance, have been designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). These findings suggest the potential of such compounds in developing new antibacterial agents.

Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues have been investigated for their inhibitory effects on Mycobacterium tuberculosis, showing activity against both the GyrB ATPase assay and DNA gyrase, suggesting their utility in antituberculosis drug development (Jeankumar et al., 2013).

Anti-5-Lipoxygenase Agents : Pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential in treating conditions mediated by 5-lipoxygenase, a critical enzyme in the inflammation pathway (Rahmouni et al., 2016).

Antiviral Activity : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, highlighting the potential for the development of new antiviral agents (Hebishy et al., 2020).

Wirkmechanismus

Target of Action

Benzoxazole derivatives are known to have a wide spectrum of biological activities. They have been found to exhibit antimicrobial , antifungal , anticancer , anti-inflammatory , and antiviral activities. The specific targets of these compounds can vary depending on their structure and the disease they are being used to treat.

Mode of Action

The mode of action of benzoxazole derivatives can also vary. For example, some benzoxazole derivatives have been found to inhibit specific enzymes, disrupting the biochemical pathways that the disease-causing organisms rely on .

Biochemical Pathways

Benzoxazole derivatives can affect a variety of biochemical pathways. For example, some benzoxazole derivatives have been found to inhibit the action of certain enzymes, disrupting the biochemical pathways that the disease-causing organisms rely on .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoxazole derivatives can vary widely depending on their specific structure. Some benzoxazole derivatives are well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted rapidly .

Result of Action

The molecular and cellular effects of benzoxazole derivatives can include the inhibition of specific enzymes, disruption of cell wall synthesis, interference with DNA replication, and induction of cell death .

Action Environment

The action, efficacy, and stability of benzoxazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Zukünftige Richtungen

Benzoxazole and its derivatives play a very essential role in the area of medicinal chemistry . The development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-23-16(11-12-20-23)18(24)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-17(15)25-19/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRIOPUKFBWZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

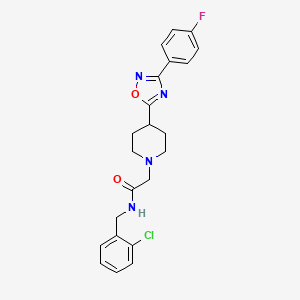

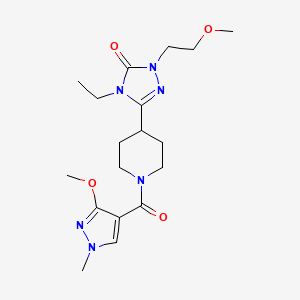

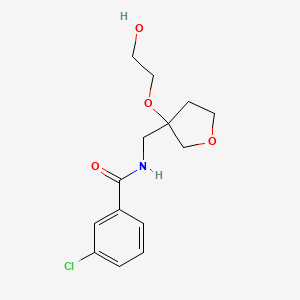

![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2615537.png)

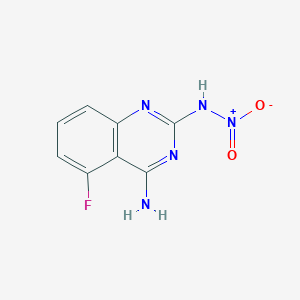

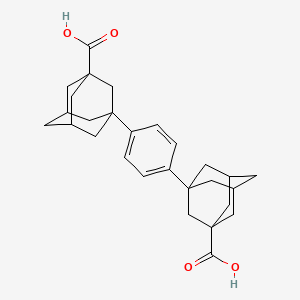

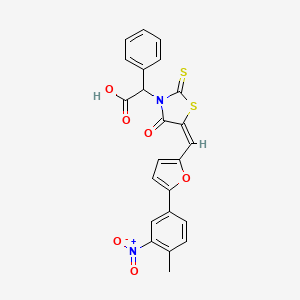

![4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2615540.png)

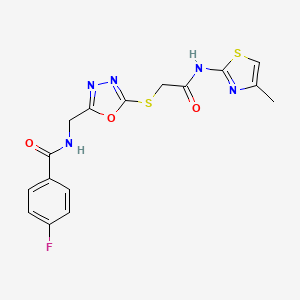

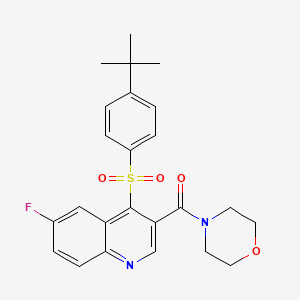

![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)